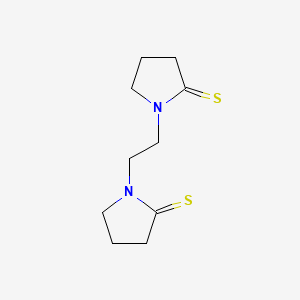
1,1'-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) is a chemical compound with the molecular formula C10H16N2S2 It is characterized by the presence of two pyrrolidine rings connected by an ethane-1,2-diyl bridge, each ring containing a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) typically involves the reaction of ethane-1,2-diamine with pyrrolidine-2-thione under controlled conditions. One common method includes the use of phenyl isothiocyanate and ethane-1,2-diamine, which react to form the desired bisthiourea derivative . The reaction is usually carried out in an organic solvent such as diethyl ether or isopropanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The thione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The thione groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) has several applications in scientific research:
Biology: The compound’s ability to form strong hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thione groups can form stable complexes with transition metals, which can then participate in catalytic cycles or inhibit specific enzymes . The ethane-1,2-diyl bridge provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparaison Avec Des Composés Similaires
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): Similar structure but with phenyl groups instead of pyrrolidine rings.
1,1’-(Propane-1,3-diyl)bis(pyrrolidine-2-thione): Similar structure but with a propane-1,3-diyl bridge instead of ethane-1,2-diyl.
1,1’-(Butane-1,4-diyl)bis(pyrrolidine-2-thione): Similar structure but with a butane-1,4-diyl bridge.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis(pyrrolidine-2-thione) is unique due to its specific combination of pyrrolidine rings and thione groups connected by an ethane-1,2-diyl bridge. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.
Propriétés
Formule moléculaire |
C10H16N2S2 |
|---|---|
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
1-[2-(2-sulfanylidenepyrrolidin-1-yl)ethyl]pyrrolidine-2-thione |
InChI |
InChI=1S/C10H16N2S2/c13-9-3-1-5-11(9)7-8-12-6-2-4-10(12)14/h1-8H2 |
Clé InChI |
FQUSNQFZLFKBQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=S)N(C1)CCN2CCCC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)

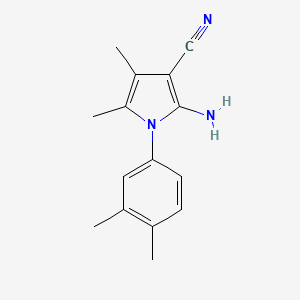
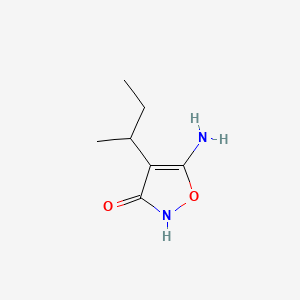
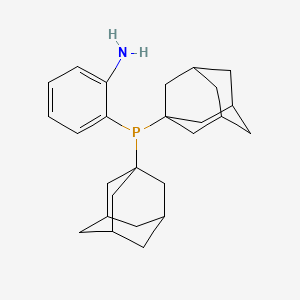
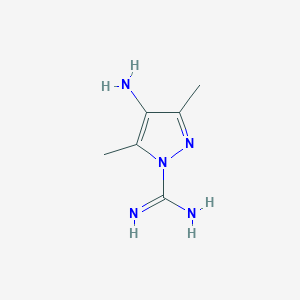

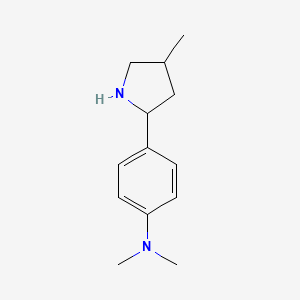
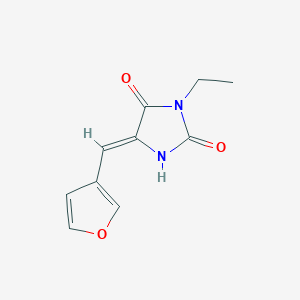
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

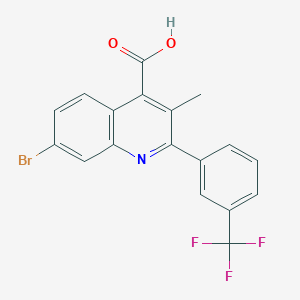
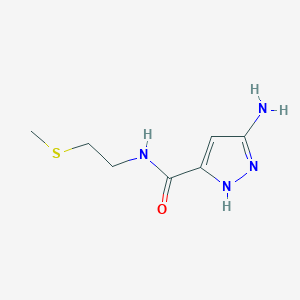
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
